2-Chloro-2-fluoro-2-phenylacetic acid
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Overview
Description
2-Chloro-2-fluoro-2-phenylacetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the hydrogen atoms on the alpha carbon are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-fluoro-2-phenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the reaction of phenylacetic acid with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using thionyl chloride (SOCl2) and hydrogen fluoride (HF) as halogenating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-fluoro-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield amide derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Amides: Formed from nucleophilic substitution with amines.
Carboxylic Acids/Ketones: Resulting from oxidation reactions.
Alcohols/Hydrocarbons: Produced through reduction reactions.
Scientific Research Applications
2-Chloro-2-fluoro-2-phenylacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive compounds for drug discovery.
Medicine: Explored for its role in the development of new therapeutic agents. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-2-fluoro-2-phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its derivatives may inhibit enzyme activity or bind to receptors, altering cellular functions. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chlorophenylacetic Acid: Similar structure but lacks the fluorine atom. It has different reactivity and applications.
2-Fluorophenylacetic Acid: Lacks the chlorine atom, leading to variations in chemical behavior and uses.
2-Chloro-4-fluorophenylacetic Acid: Another halogenated derivative with distinct properties due to the position of the halogen atoms.
Uniqueness: 2-Chloro-2-fluoro-2-phenylacetic acid is unique due to the presence of both chlorine and fluorine atoms on the alpha carbon. This dual substitution imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. These properties make it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-chloro-2-fluoro-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUVZKIKMCNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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